N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a complex organic compound featuring a combination of imidazo[1,2-b]pyrazole and methanesulfonamide functional groups
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O2S/c15-12-1-2-13(16)11(9-12)10-23(21,22)18-5-6-19-7-8-20-14(19)3-4-17-20/h1-4,7-9,18H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEJQJUSWFRKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C=CN3C2=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors such as 1H-imidazo[1,2-b]pyrazole and ethylamine derivatives. The difluorophenyl group is introduced through subsequent substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methanesulfonamide group allows for potential oxidation reactions.
Reduction: Reduction reactions can be performed on the imidazo[1,2-b]pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of sulfonyl chlorides or sulfonic acids.
Reduction: Reduction can produce amines or other reduced derivatives.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory or microbial conditions.
Material Science: Its unique properties may be useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: It can serve as a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used in medicinal applications, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Imidazo[1,2-b]pyrazole derivatives: These compounds share the imidazo[1,2-b]pyrazole core but differ in their substituents.
Methanesulfonamide derivatives: These compounds contain the methanesulfonamide group but have different aromatic or aliphatic groups attached.
Uniqueness: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
